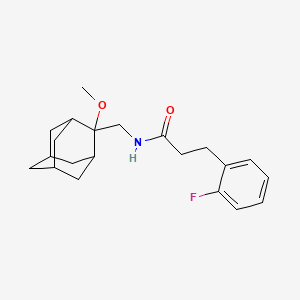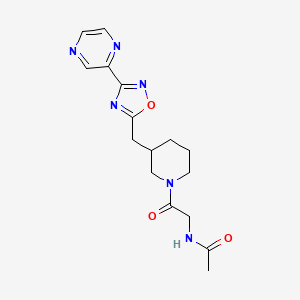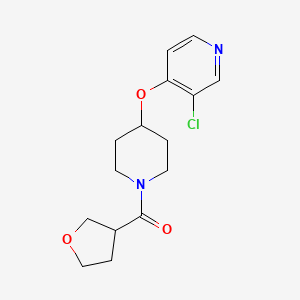![molecular formula C19H21N5O2 B2548642 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide CAS No. 2034248-06-9](/img/structure/B2548642.png)
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. This ring structure is often found in various pharmaceuticals and biologically active compounds due to its ability to participate in various chemical reactions .
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives often involves the use of copper(I)-catalyzed azide-alkyne cycloaddition, also known as click chemistry . This reaction is highly efficient and selective, making it a popular choice for the synthesis of triazole compounds.Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques. For example, the presence of the triazole ring can be confirmed using 1H-NMR spectroscopy . The carbon signals can be classified using 13C-NMR spectroscopy .Chemical Reactions Analysis
Triazole compounds can participate in various chemical reactions. For example, they can act as ligands in metal-catalyzed reactions . They can also undergo reactions with various electrophiles and nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be predicted based on its structure. For example, the presence of the triazole ring and the pyridine ring may contribute to the compound’s polarity and solubility .Scientific Research Applications
Synthesis and Insecticidal Assessment
Research by Fadda et al. (2017) explored the synthesis of various heterocycles, including triazolo[5,1-c]triazine and benzo[d]imidazole derivatives, from a precursor related to the compound . These compounds were evaluated for their insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Development of Novel Heterocycles
Ibrahim et al. (2011) investigated the synthesis of 1,2,3-triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines, employing reactions that may be relevant to the synthesis of similar compounds, including the chemical of interest (Ibrahim et al., 2011).
Novel Benzothiazole Derivatives
Hussein et al. (2008) conducted research on the synthesis of novel 1,2,4-triazine, pyridine, and benzopyran derivatives from N-(2-benzothiazolyl)cyanoacetamide. This study is relevant to the synthesis of complex molecules related to the compound (Hussein et al., 2008).
Antitumor Activity of Novel Derivatives
Albratty et al. (2017) researched the synthesis and antitumor activity of new compounds including thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives. The study offers insights into the potential biomedical applications of complex heterocyclic compounds similar to the chemical of interest (Albratty et al., 2017).
Synthesis and Antimicrobial Activity
Hamama et al. (2013) studied the synthesis and antimicrobial activity of certain new N-substituted-2-amino-1,3,4-thiadiazoles, shedding light on the potential antimicrobial applications of similar compounds (Hamama et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its biological activities and potential applications. For example, it could be tested against various types of cancer cells to evaluate its anticancer activity . It could also be modified to improve its properties or to create new compounds with different activities .
properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[oxan-4-yl(pyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c25-18(13-24-17-6-2-1-5-16(17)22-23-24)21-19(14-7-10-26-11-8-14)15-4-3-9-20-12-15/h1-6,9,12,14,19H,7-8,10-11,13H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCBBFOTTWXHFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)CN3C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Fluoro-3-[[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2548561.png)
![N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]acetamide](/img/structure/B2548562.png)

![4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2548565.png)
![N-benzyl-1-{[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}-N-methylpiperidine-4-carboxamide](/img/structure/B2548570.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2548573.png)

![Ethyl 3-(4-isopropylphenyl)-4-oxo-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2548576.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2548577.png)
![Ethyl 5-{benzoyl[(3-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2548578.png)

